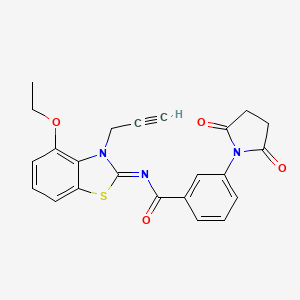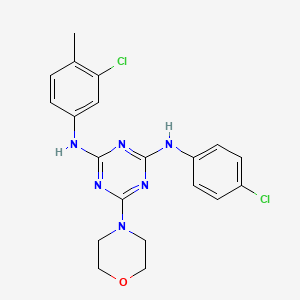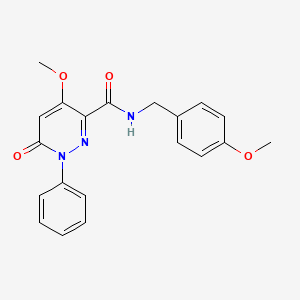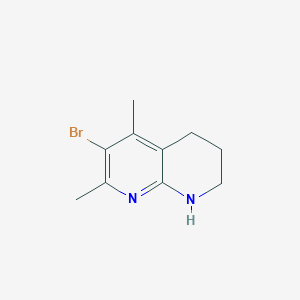
6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound . It is a derivative of naphthyridine, a class of heterocyclic compounds that have diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is derived from the naphthyridine core, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
The reactivity of 1,8-naphthyridines has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . The bromination reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline is a related reaction that can afford a new heterocyclic compound .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1,6-Naphthyridines, which are structurally similar to the compound , have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines, and their anticancer activity has been correlated using structure–activity relationship (SAR) along with molecular modeling studies .
Anti-HIV Activity
1,6-Naphthyridines have also been found to have anti-HIV properties . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new antiviral drugs.
Antimicrobial Activity
The antimicrobial activity of 1,6-Naphthyridines has been reported . This could mean that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” might have potential applications in the treatment of various bacterial infections.
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic properties . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new pain relief medications.
Anti-inflammatory Activity
1,6-Naphthyridines have been found to have anti-inflammatory properties . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
1,6-Naphthyridines have been found to have antioxidant properties . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new antioxidant supplements.
Cardiovascular Applications
1,5-Naphthyridines, which are structurally similar to the compound , have been found to have applications in cardiovascular diseases . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the treatment of various cardiovascular conditions.
Central Nervous System Applications
1,5-Naphthyridines have been found to have applications in the treatment of central nervous system diseases . This suggests that “6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine” could potentially be used in the development of new treatments for various neurological conditions.
Zukünftige Richtungen
The future directions in the study of 1,8-naphthyridines, including 6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine, involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . The wide applicability of these compounds in medicinal chemistry and materials science makes them a significant area of interest for the synthetic community .
Eigenschaften
IUPAC Name |
6-bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJRQDRKERDWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=NC(=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(7-Bromobenzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2470019.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/no-structure.png)
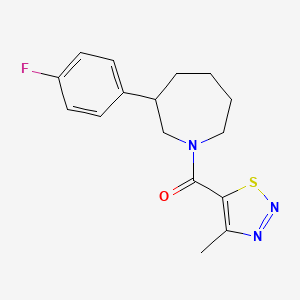
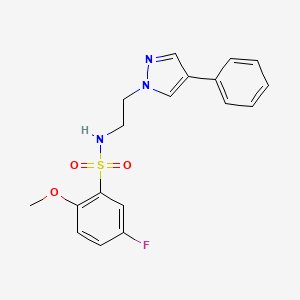
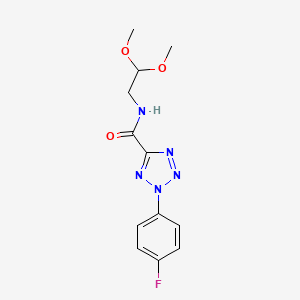

![2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2470031.png)

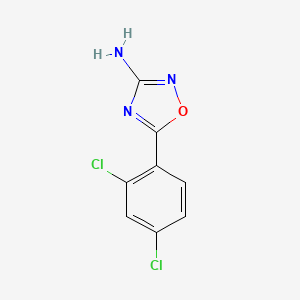

![3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2470037.png)
